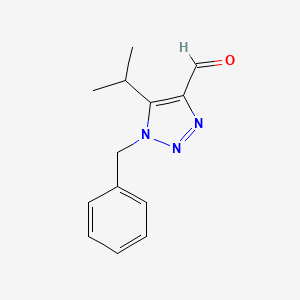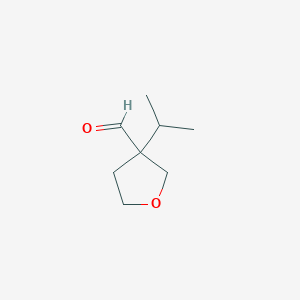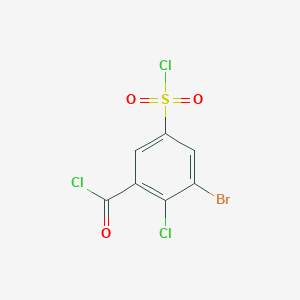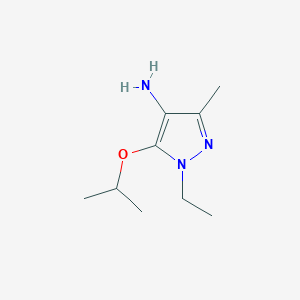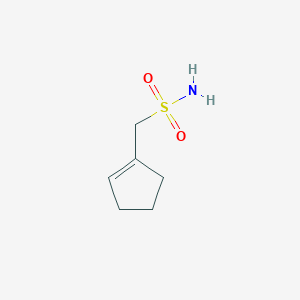
(Cyclopent-1-en-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-1-en-1-yl)methanesulfonamide is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound is characterized by a cyclopentene ring attached to a methanesulfonamide group. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)methanesulfonamide typically involves the reaction of cyclopentene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-1-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines .
Scientific Research Applications
(Cyclopent-1-en-1-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopent-1-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopentene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-en-1-yl trifluoromethanesulfonate: Similar in structure but contains a trifluoromethanesulfonate group instead of a methanesulfonamide group.
Cyclopent-1-en-1-ylamine: Contains an amine group instead of a sulfonamide group.
Uniqueness
(Cyclopent-1-en-1-yl)methanesulfonamide is unique due to its specific combination of a cyclopentene ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
cyclopenten-1-ylmethanesulfonamide |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)5-6-3-1-2-4-6/h3H,1-2,4-5H2,(H2,7,8,9) |
InChI Key |
ZNLRBYNROQYZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13268380.png)
![(4-Methoxybutyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13268386.png)
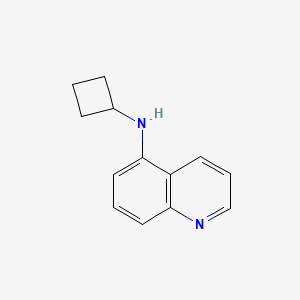
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
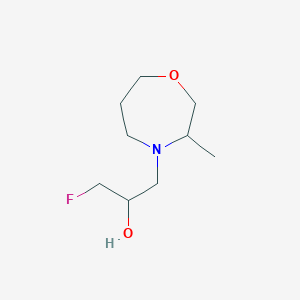
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13268414.png)
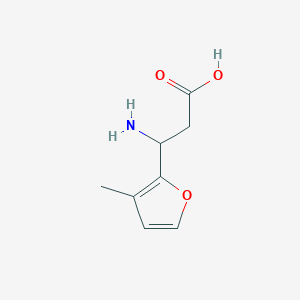
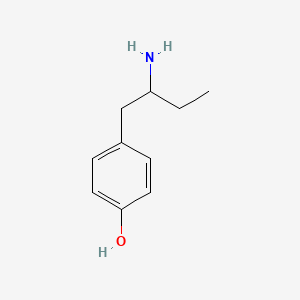
![2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13268434.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13268439.png)
